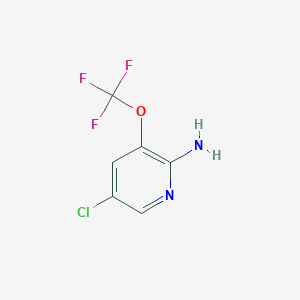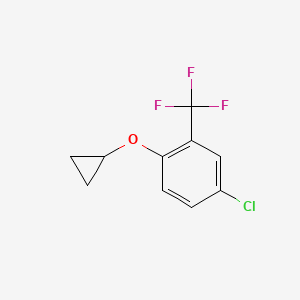![molecular formula C41H79N3O12 B14806968 (3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B14806968.png)
(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tulathromycin is a semi-synthetic macrolide antibiotic developed by Pfizer. It is primarily used for the treatment of respiratory diseases in cattle and swine, such as bovine respiratory disease and swine respiratory disease . This compound is marketed under the trade name Draxxin .
Preparation Methods
Tulathromycin is synthesized using azithromycin A as a starting material. The synthetic route involves several steps, including protection, oxidation, and ring-opening reactions . The industrial production method typically involves the following steps:
Protection: Azithromycin A is protected using di-tert-butyl dicarbonate to obtain double-protective azithromycin A.
Oxidation: Swern oxidation is performed to convert the protected azithromycin A into a ketone.
Ring-Opening: The ketone is then reacted with n-propylamine to perform a ring-opening reaction, resulting in tulathromycin
Chemical Reactions Analysis
Tulathromycin undergoes various chemical reactions, including:
Oxidation: Swern oxidation is used in its synthesis.
Substitution: The compound undergoes substitution reactions during its synthesis, such as the reaction with n-propylamine.
Formation of Charge-Transfer Complexes: Tulathromycin forms charge-transfer complexes with π-electron acceptors like 2,5-dihydroxy-3,6-dichlorocyclohexa-2,5-diene-1,4-dione and 2,3-dichloro-5,6-dicyano-p-benzoquinone.
Scientific Research Applications
Tulathromycin has several scientific research applications:
Veterinary Medicine: It is used to treat respiratory diseases in cattle and swine
Pharmacokinetic Studies: Research has been conducted to study its pharmacokinetics and pharmacodynamics in various animal models
Antibacterial Studies: Tulathromycin has been studied for its efficacy against various bacterial pathogens, including Pasteurella multocida and Mannheimia haemolytica
Mechanism of Action
Tulathromycin exerts its effects by inhibiting essential protein biosynthesis in bacteria. It selectively binds to the bacterial 50S ribosomal subunits, blocking protein synthesis and preventing bacterial growth . This mechanism is similar to other macrolide antibiotics, which also target the 50S ribosomal subunit .
Comparison with Similar Compounds
Tulathromycin belongs to the triamilide subclass of macrolide antibiotics. Similar compounds include:
Azithromycin: Another macrolide antibiotic used to treat various bacterial infections.
Erythromycin: A macrolide antibiotic used for treating respiratory tract infections.
Clarithromycin: Used for treating respiratory infections and skin infections.
Tulathromycin is unique due to its long elimination half-life, significant tissue distribution, and high efficacy against respiratory pathogens in cattle and swine .
Properties
Molecular Formula |
C41H79N3O12 |
|---|---|
Molecular Weight |
806.1 g/mol |
IUPAC Name |
(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-,41+/m1/s1 |
InChI Key |
GUARTUJKFNAVIK-CCZJVYANSA-N |
Isomeric SMILES |
CCCNC[C@@]1(C(OC(C[C@@]1(C)OC)OC2C(C([C@](CC(CNC(C([C@](C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


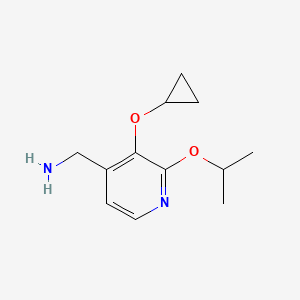
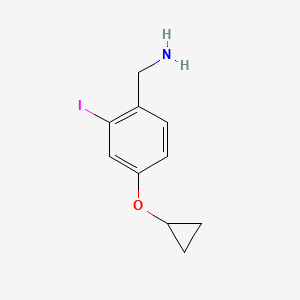
![(2R,3aR,6aR)-1,5-dibenzyl-2-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B14806910.png)
![2-[(2-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B14806912.png)
![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)biphenyl-4-carboxamide](/img/structure/B14806922.png)
![N-{(Z)-[3-(benzyloxy)phenyl]methylidene}-3,4-dichloroaniline](/img/structure/B14806929.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14806943.png)
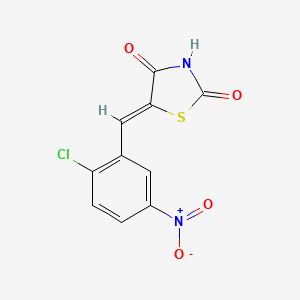

![3-chloro-N-{[2-({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B14806965.png)
![Ethyl 4,5,6,7,8,9-hexahydro-1H-4,8-epiminocycloocta[c]pyrazole-6-carboxylate](/img/structure/B14806970.png)
